molecular formula C13H26OSi B14289856 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one CAS No. 120943-75-1

1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one

Cat. No.: B14289856
CAS No.: 120943-75-1
M. Wt: 226.43 g/mol
InChI Key: ZRPCVHZKTYJFKT-UHFFFAOYSA-N
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Description

1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a pent-2-en-1-one backbone. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is often carried out in solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Free alcohols.

Mechanism of Action

The mechanism by which 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one exerts its effects involves the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The stability of the silyl ether is due to the strong Si-O bond and the bulky tert-butyl group, which prevents hydrolysis under neutral or basic conditions .

Comparison with Similar Compounds

Uniqueness: 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one is unique due to its optimal balance of stability and ease of removal. It provides sufficient steric protection while being removable under mild conditions, making it highly valuable in complex organic syntheses .

Properties

CAS No.

120943-75-1

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one

InChI

InChI=1S/C13H26OSi/c1-12(2,3)10-9-11(14)15(7,8)13(4,5)6/h9-10H,1-8H3

InChI Key

ZRPCVHZKTYJFKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC(=O)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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